molecular formula C10H12BrNO B1525266 3-(4-Bromo-3-methylphenoxy)azetidine CAS No. 1220038-48-1

3-(4-Bromo-3-methylphenoxy)azetidine

Cat. No.: B1525266
CAS No.: 1220038-48-1
M. Wt: 242.11 g/mol
InChI Key: FLCINJCNBKMRFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

Azetidines, including “3-(4-Bromo-3-methylphenoxy)azetidine”, can be synthesized through various methods. One approach involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Another method involves a one-pot reaction of 1-arenesulfonylaziridines with dimethylsulfoxonium methylide . These methods have been developed to efficiently synthesize azetidines .

Scientific Research Applications

Azetidine Chemistry in Drug Discovery

Azetidines are valued in medicinal chemistry for their unique structural features, which offer access to chemical spaces less explored by traditional heterocycles. A study by Denis et al. (2018) on the synthesis of 3,3-Diarylazetidines using a calcium(II)-catalyzed Friedel-Crafts reaction showcases the versatility of azetidines in synthesizing complex molecules. This methodology might be adaptable for modifications of compounds like 3-(4-Bromo-3-methylphenoxy)azetidine for potential drug discovery applications. Read more.

Antitumor Agents and Tubulin Targeting

Research into the development of antitumor agents has led to the synthesis of various azetidine derivatives. Greene et al. (2016) investigated the structure-activity relationships of 3-phenoxy-1,4-diarylazetidin-2-ones, revealing potent antiproliferative compounds. These findings suggest that modifications to the azetidine core, similar to those in this compound, could yield promising candidates for cancer therapy by targeting tubulin. Read more.

Synthetic Methodologies and Ring Transformations

The stereoselective synthesis of cis-3,4-disubstituted piperidines through ring transformation of azetidines, as explored by Mollet et al. (2011), exemplifies the potential for creating diverse heterocyclic structures from azetidine precursors. This research could inform synthetic strategies for derivatives of this compound, enabling the creation of novel compounds with varied biological activities. Read more.

Properties

IUPAC Name

3-(4-bromo-3-methylphenoxy)azetidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO/c1-7-4-8(2-3-10(7)11)13-9-5-12-6-9/h2-4,9,12H,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLCINJCNBKMRFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC2CNC2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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